(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, with the molecular formula C15H16O4S and a molecular weight of 292.35 g/mol, is a chiral compound that plays a significant role in organic synthesis. It is characterized by its white solid form and is known for its unique stereochemistry, which is essential for its reactivity and biological activity. The compound features a tosylate group, which enhances its electrophilic properties, making it useful in various
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate itself doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a chiral precursor for the synthesis of various bioactive molecules. The chirality of the molecule can be transferred to the final product, leading to compounds with specific biological properties ().
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of enantiomers (mirror-image molecules) of a chiral compound. (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can selectively interact with one enantiomer due to its own chirality, allowing for the separation of the two forms. This property is valuable in synthesizing enantiopure compounds, which are crucial in many areas of research, including pharmaceuticals and material science [Sigma-Aldrich, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can serve as a starting material for the synthesis of various chiral compounds. The presence of the tosylate group (a good leaving group) facilitates substitution reactions, allowing researchers to introduce desired functional groups at the chiral center of the molecule. This enables the creation of new chiral entities with specific properties for applications in drug discovery, catalysis, and asymmetric synthesis [GlpBio, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].
Due to its chirality, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be used to differentiate between other chiral molecules. By studying how it interacts with different enantiomers, researchers can gain insights into the structure and function of chiral systems. This information is valuable in fields like stereochemistry and supramolecular chemistry [ScienceDirect, Enantioselective recognition of chiral guests by chiral macrocycles, ].
These reactions are facilitated by the compound's electrophilic nature due to the presence of the tosylate group.
Research indicates that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate exhibits various biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals. Its unique stereochemistry may contribute to specific interactions with biological targets, enhancing its utility in medicinal chemistry.
The synthesis of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate typically involves the following steps:
This method allows for the selective formation of the (S)-enantiomer due to the chirality inherent in the starting material.
Studies have indicated that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate interacts with various biological molecules due to its chiral nature. Its ability to form specific complexes with enzymes or receptors could lead to significant implications in drug design and development. Further research is needed to fully elucidate these interactions and their potential therapeutic applications.
Several compounds share structural similarities with (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
(R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylate | C15H16O4S | Enantiomeric form with different biological activity |
p-Toluenesulfonic acid | C7H8O3S | Tosylate precursor; used as a reagent |
1,2-Ethanediol | C2H6O2 | Non-chiral; simpler structure without electrophilic properties |
The uniqueness of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate lies in its chiral center and tosylate functionality, which enhance its reactivity compared to non-chiral compounds like 1,2-ethanediol.
The development of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is rooted in the evolution of asymmetric synthesis techniques. Tosylates, as sulfonate esters, emerged as critical intermediates in organic chemistry due to their superior leaving group properties compared to hydroxyl groups. The synthesis of chiral diols, such as 1-phenyl-1,2-ethanediol, gained prominence in the mid-20th century as methodologies for stereochemical control advanced. Early work focused on resolving racemic mixtures using chiral auxiliaries, with tosylate derivatives enabling stereoselective transformations. The compound’s specific enantiomer, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, was formally characterized and utilized in pharmaceutical synthesis by the 1980s, particularly in the development of β-adrenergic receptor agonists.
This compound serves as a chiral building block in asymmetric synthesis, enabling the transfer of stereochemical information to target molecules. Its tosylate group facilitates nucleophilic substitution reactions, while the adjacent hydroxyl group participates in stereoselective processes. Key applications include:
The compound’s IUPAC name is [(2S)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate, reflecting its stereochemistry and functional groups. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₆O₄S | |
Molecular Weight | 292.35 g/mol | |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC@HO | |
InChI Key | IOTJIFRGXYQHAQ-OAHLLOKOSA-N | |
Optical Rotation | [α]²⁰/D +34° (c = 2 in ethanol) |
The chiral center at C2 is configured as S, with the tosylate group at the same carbon. The phenyl group and hydroxyl moiety are positioned on adjacent carbons, forming a vicinal diol system.
Modern research focuses on leveraging the compound’s chirality for high-value applications: